N-(2,4-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 2,4-dimethoxyphenyl group, an isothiochromene ring, and a carboxamide functional group. Its complex structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable thiochromene derivative under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as amide formation, to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It has been studied for its antimicrobial properties, particularly against Gram-positive bacteria. Additionally, its ability to inhibit certain enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function . Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to diverse biological effects .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also contains a 2,4-dimethoxyphenyl group and exhibits potent antiproliferative activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This pyrazoline derivative has shown anti-neurotoxic potential.
Uniqueness: N-(2,4-dimethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C18H15NO4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO4S/c1-22-12-7-8-14(15(10-12)23-2)19-17(20)16-9-11-5-3-4-6-13(11)18(21)24-16/h3-10H,1-2H3,(H,19,20) |
InChI Key |
MXAYFPKGJSQPSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)OC |
Origin of Product |
United States |
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